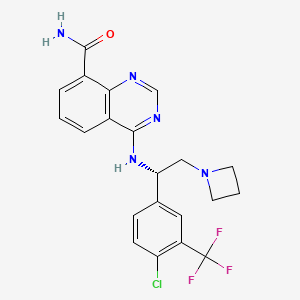

Mavacamten

描述

MYK-461 由 MyoKardia 开发,代表着一类突破性的药物。它是一种口服、心脏特异性肌球蛋白抑制剂,靶向心脏肌球蛋白重链 ATP 酶活性。与现有治疗方法不同,MYK-461 直接针对 HCM 的病理生理学。 通过可逆地抑制心脏肌球蛋白和肌丝之间的相互作用,它可以减少过度的心肌收缩,增强舒张顺应性,并改善能量代谢 .

科学研究应用

MYK-461 的应用扩展到各个领域:

心脏病学: 它显示出在治疗有症状的阻塞性肥厚型心肌病 (oHCM) 患者方面很有前景,可以改善运动耐受性,降低左心室流出道 (LVOT) 梯度,并改善症状.

生物学: 研究人员研究其对心脏重塑和收缩力的影响。

医学: 正在进行的临床试验正在探索其安全性和有效性。

工业: MYK-461 作为治疗剂的潜力引起了制药公司的兴趣。

作用机制

MYK-461 的机制涉及抑制心脏肌球蛋白 ATP 酶活性。它特异性地靶向肌球蛋白头部,破坏其与肌动蛋白丝的相互作用。这导致收缩力降低和舒张功能改善。

安全和危害

生化分析

Biochemical Properties

Mavacamten is a selective, allosteric, reversible small molecular cardiac myosin inhibitor. It interacts with cardiac myosin, the fundamental motor protein of the sarcomere, by inhibiting its enzymatic activity. This inhibition reduces the formation of myosin-actin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound is extensively metabolized, primarily through the enzymes CYP2C19, CYP3A4, and CYP2C9 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes, particularly in cardiac cells. It decreases the levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide and high-sensitivity cardiac troponin I, indicating a reduction in left ventricular wall stress and myocardial injury . This compound also improves left ventricular outflow tract gradients, exercise capacity, and symptoms in patients with obstructive hypertrophic cardiomyopathy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin ATPase. This inhibition reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound stabilizes the auto-inhibited state of two-headed myosin and enhances auto-inhibition of ADP release .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown persistent and durable effects over time. An interim analysis after 48 weeks of treatment demonstrated reductions in left ventricular outflow tract obstruction, improvements in New York Heart Association functional class, and decreases in serum concentrations of N-terminal pro-B-type natriuretic peptide . Long-term studies up to 120 weeks have shown sustained improvements in left ventricular outflow tract gradients and left atrial volume index .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a feline model of obstructive hypertrophic cardiomyopathy, acute treatment with a this compound-like myosin inhibitor normalized contractility and increased systolic and diastolic chamber dimensions . In mice with established hypertrophy, this compound reduced left ventricular wall thickness and normalized the expression of genes related to cardiomyocyte contractility and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily being metabolized by the enzymes CYP2C19, CYP3A4, and CYP2C9 . It decreases the number of myosin heads that can enter “on actin” states, reducing the probability of force-producing and residual cross-bridge formation .

Transport and Distribution

This compound demonstrates low clearance, high volume of distribution, and long terminal elimination half-life. It shows high permeability and low efflux transport across cell membranes . This compound is extensively metabolized in the liver, primarily via CYP2C19, CYP3A4, and CYP2C9 .

Subcellular Localization

This compound targets the sarcomere, the basic contractile apparatus of the heart muscle. It stabilizes the auto-inhibited state of myosin, reducing the formation of actin-myosin cross-bridges . This targeting is crucial for its function in reducing myocardial contractility and improving myocardial energetic consumption.

准备方法

合成路线:: MYK-461 的合成涉及多个步骤,从容易获得的前体开始。不幸的是,由于专利考虑,具体的合成路线并没有被广泛披露。 研究出版物和专利可能会提供更多见解。

工业生产:: 有关大规模工业生产方法的详细信息也受到严格保密。随着 MYK-461 进入临床试验,更多信息可能会公布。

化学反应分析

MYK-461 调节肌球蛋白化学循环中的多个步骤。值得注意的是:

磷酸化释放: MYK-461 降低了心脏肌球蛋白 ATP 水解的限速步骤。

肌球蛋白-S1 头部相互作用: 它减少了在从弱结合态到强结合态转变过程中与肌动蛋白丝相互作用的肌球蛋白-S1 头部的数量。

MYK-461 反应中常用的试剂和条件仍然是专有的。其合成过程中形成的主要产物没有明确披露。

相似化合物的比较

MYK-461 因其心脏特异性和对 HCM 病理学的直接影响而脱颖而出。虽然存在其他化合物,但没有一个表现出可比的效果。 值得注意的类似化合物包括奥美卡替麦卡比尔(一种心脏肌球蛋白激活剂)和正在开发中的马瓦卡姆汀类似物 .

属性

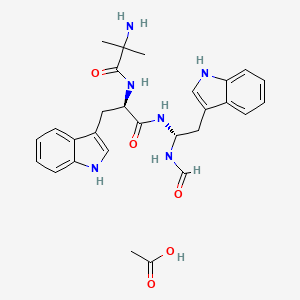

IUPAC Name |

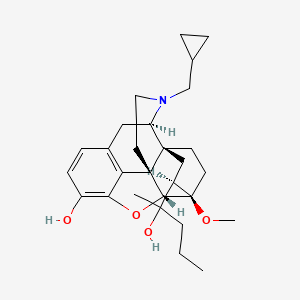

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCLASQCAPXVLM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition. | |

| Record name | Mavacamten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1642288-47-8 | |

| Record name | Mavacamten [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mavacamten | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAVACAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)